3-(1-(2,5-Dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid
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Overview
Description
3-(1-(2,5-Dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a 2,5-dimethylphenyl group and a propanoic acid moiety attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2,5-Dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid typically involves multistep reactionsThe reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1-(2,5-Dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic ring and the pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic or pyrazole rings.
Scientific Research Applications
3-(1-(2,5-Dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-(1-(2,5-Dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents on the aromatic ring or the pyrazole ring. Examples include:
- 3-(1-(2,5-Dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid derivatives with different alkyl or aryl groups.
- Other pyrazole-based compounds with similar structural features but different functional groups .
Uniqueness
The uniqueness of this compound lies in its specific combination of the 2,5-dimethylphenyl group and the propanoic acid moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H20N2O2 |
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Molecular Weight |
272.34 g/mol |
IUPAC Name |
3-[1-(2,5-dimethylphenyl)-3,5-dimethylpyrazol-4-yl]propanoic acid |
InChI |
InChI=1S/C16H20N2O2/c1-10-5-6-11(2)15(9-10)18-13(4)14(12(3)17-18)7-8-16(19)20/h5-6,9H,7-8H2,1-4H3,(H,19,20) |
InChI Key |
NLDKYKYKURYIQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=C(C(=N2)C)CCC(=O)O)C |
Origin of Product |
United States |
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